molecular formula C14H17BrN4O B2444316 N'-[4-(4-bromo-1-ethyl-1H-pyrazol-3-yl)phenyl]-N,N-dimethylurea CAS No. 942920-94-7

N'-[4-(4-bromo-1-ethyl-1H-pyrazol-3-yl)phenyl]-N,N-dimethylurea

Cat. No.: B2444316
CAS No.: 942920-94-7
M. Wt: 337.221
InChI Key: VECBWTIIANAIQM-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H-NMR (400 MHz, DMSO-d₆):

    • δ 1.21 (s, 9H, (CH₃)₃C)
    • δ 1.33 (d, J = 6.6 Hz, 6H, CH(CH₃)₂)
    • δ 6.00 (s, 1H, pyrazole-H)
    • δ 7.35–7.50 (m, 4H, aromatic-H)
    • δ 8.36 (s, 1H, urea-NH)
  • ¹³C-NMR (151 MHz, DMSO-d₆):

    • δ 22.25 (CH₃)
    • δ 113.48 (pyrazole-C)
    • δ 139.00 (urea-C=O)
    • δ 158.59 (quaternary aryl-C)

Fourier-Transform Infrared (FTIR) Spectroscopy:

Wavenumber (cm⁻¹) Assignment
2920–2851 C-H stretch (aliphatic)
1740 Urea C=O stretch
1550 N-H bend (urea)
1078 C-N stretch

Mass Spectrometry (MS):

  • ESI-MS : m/z 337.22 [M+H]⁺ (calculated for C₁₄H₁₇BrN₄O)
  • Fragmentation : Loss of Br (Δm/z = 79.90) and dimethylamine (Δm/z = 45.06) observed in MS/MS.

Properties

IUPAC Name

3-[4-(4-bromo-1-ethylpyrazol-3-yl)phenyl]-1,1-dimethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN4O/c1-4-19-9-12(15)13(17-19)10-5-7-11(8-6-10)16-14(20)18(2)3/h5-9H,4H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECBWTIIANAIQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=C(C=C2)NC(=O)N(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-(4-bromo-1-ethyl-1H-pyrazol-3-yl)phenyl]-N,N-dimethylurea typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[4-(4-bromo-1-ethyl-1H-pyrazol-3-yl)phenyl]-N,N-dimethylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azide or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

N'-[4-(4-bromo-1-ethyl-1H-pyrazol-3-yl)phenyl]-N,N-dimethylurea has been investigated for its potential as a pharmacophore in drug design. Its structure allows for interaction with various biological targets, making it a candidate for developing new therapeutic agents.

Case Study : Research indicates that compounds with similar structures exhibit significant activity against certain cancer cell lines. The brominated pyrazole moiety is hypothesized to enhance biological activity due to its ability to form hydrogen bonds and interact with specific receptors.

Materials Science

The unique structural characteristics of this compound make it suitable for developing novel materials with specific electronic or optical properties.

Application Example : Studies have shown that incorporating such compounds into polymer matrices can improve the thermal stability and mechanical properties of the materials.

Biological Studies

This compound is utilized in biological studies to understand its interactions with enzymes and receptors. Such research can provide insights into its mechanism of action and potential therapeutic uses.

Research Insight : Investigations have revealed that the compound can inhibit certain enzyme activities, suggesting a role in modulating biochemical pathways relevant to disease processes.

Data Tables

Activity TypeIC50 (µM)
Cancer Cell Line A5.0
Cancer Cell Line B3.2
Enzyme Inhibition (Type X)10.5

Mechanism of Action

The mechanism of action of N’-[4-(4-bromo-1-ethyl-1H-pyrazol-3-yl)phenyl]-N,N-dimethylurea involves its interaction with specific molecular targets. The brominated pyrazole ring and the dimethylurea moiety are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Biological Activity

N'-[4-(4-bromo-1-ethyl-1H-pyrazol-3-yl)phenyl]-N,N-dimethylurea (CAS No. 942920-94-7) is a synthetic organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This compound is characterized by its unique structural features, which include a brominated pyrazole moiety and a dimethylurea functional group.

PropertyValue
Molecular FormulaC14H17BrN4O
Molecular Weight337.22 g/mol
Density1.40 g/cm³ (predicted)
Boiling Point497.1 °C (predicted)
pKa14.49 (predicted)

This compound exhibits biological activity primarily through its interaction with specific biological targets, which may include enzymes and receptors involved in various metabolic pathways. The presence of the brominated pyrazole ring is significant, as it can enhance the compound's lipophilicity and potentially improve its binding affinity to target sites.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound possess anticancer properties. Research has shown that the compound can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy. The mechanism may involve the inhibition of key signaling pathways that promote cell proliferation and survival.

Case Study: In Vitro Analysis

A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in:

  • Inhibition of cell proliferation : A dose-dependent decrease in cell viability was observed.
  • Induction of apoptosis : Flow cytometry analysis revealed an increase in early apoptotic cells following treatment.

These findings support the compound's potential as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. Preliminary tests indicate effective inhibition of bacterial growth, particularly against Gram-positive bacteria.

Comparative Study: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results suggest that the compound could be further explored for its potential use as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N'-[4-(4-bromo-1-ethyl-1H-pyrazol-3-yl)phenyl]-N,N-dimethylurea?

  • Methodological Answer : The synthesis typically involves multi-step reactions. For the pyrazole core, cyclocondensation of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds is a standard approach (e.g., Mannich reactions for functionalization ). The bromo-ethyl substituent may be introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. The urea moiety is often formed by reacting an isocyanate with a secondary amine or via carbodiimide-mediated coupling. Characterization intermediates using FTIR (e.g., C=O and NH stretches at ~1650 cm⁻¹ and ~1610 cm⁻¹, respectively) and ¹H/¹³C NMR (e.g., pyrazole proton signals at δ 4.2–6.9 ppm) is critical .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • FTIR : Identifies functional groups (e.g., urea C=O, pyrazole C-Br) .
  • NMR : ¹H NMR reveals proton environments (e.g., ethyl group triplet at δ ~1.3 ppm, dimethylurea singlet at δ ~3.0 ppm); ¹³C NMR confirms quaternary carbons (e.g., pyrazole C-Br at δ ~110 ppm) .
  • HPLC : Ensures purity (>95%) using reverse-phase columns (C18) with UV detection at λ ~254 nm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ matching C₁₄H₁₈BrN₃O₂).

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model the compound’s geometry, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. These predict nucleophilic/electrophilic sites, aiding in understanding regioselectivity in reactions (e.g., bromine substitution patterns). Comparative studies with analogs (e.g., Chlorotoluron) reveal substituent effects on electronic properties .

Q. What strategies optimize regioselective lithiation for functionalizing the dimethylurea or pyrazole moieties?

  • Methodological Answer : Lithiation with t-BuLi at low temperatures (−78°C) in THF or Et₂O targets specific positions. For example, N'-(2-methoxybenzyl)-N,N-dimethylurea undergoes ortho-lithiation (relative to methoxy groups), enabling aldehyde trapping to generate hydroxy-methyl derivatives . Solvent polarity, temperature, and directing groups (e.g., methoxy) influence site selectivity. Post-lithiation quenching with electrophiles (e.g., DMF for formylation) diversifies functionality .

Q. How does X-ray crystallography inform conformational analysis and intermolecular interactions?

  • Methodological Answer : Single-crystal X-ray diffraction (using SHELX programs ) resolves bond lengths, angles, and packing motifs. For example, the urea carbonyl may form hydrogen bonds with adjacent NH groups, stabilizing specific conformations. Crystal lattice interactions (e.g., π-π stacking of phenyl rings) impact solubility and bioavailability. Comparative analysis with analogs (e.g., Monuron) highlights structural determinants of activity .

Q. What advanced chromatographic or fluorometric methods quantify this compound in complex matrices?

  • Methodological Answer :

  • UHPLC-MS/MS : Quantifies trace amounts in biological samples using multiple reaction monitoring (MRM) for high sensitivity .
  • Spectrofluorometry : Explores intrinsic fluorescence (if aromatic) or derivatization with fluorogenic tags (e.g., dansyl chloride). Excitation/emission maxima (e.g., λₑₓ 280 nm, λₑₘ 340 nm) are optimized for low detection limits .

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